Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI Key |
NWFVBSOUCNKROH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the cyclization of appropriately substituted aminopyridines with chloroacetaldehyde derivatives under controlled conditions. The process often includes:
- Reaction of 2-amino-5-chloropyridine (or related chloro-substituted aminopyridines) with chloroacetaldehyde or its aqueous solutions.
- Use of alkali bases such as sodium bicarbonate, sodium carbonate, or triethylamine to facilitate ring closure.
- Solvent systems including ethanol, water, or mixed solvents to optimize solubility and reaction kinetics.
- Purification steps including extraction, drying, and recrystallization to obtain the target compound with high purity.
Detailed Synthetic Procedure (Adapted from Analogous Imidazo[1,2-a]pyridine Derivatives)
Although direct preparation data for this compound is limited in the literature, closely related imidazo[1,2-a]pyridine derivatives provide a reliable framework for synthesis. For example, the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives (structurally related) involves:
- Reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde.
- Conducting the reaction at 25–55 °C for 2–24 hours under reflux conditions.
- Using alkali such as sodium bicarbonate or sodium carbonate to maintain pH and promote cyclization.
- Extracting the product with ethyl acetate, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
- Recrystallizing the crude product from ethyl acetate/hexane mixtures to obtain pure crystals.
This method yields high purity products with yields around 68–72% and melting points consistent with literature values (approximately 76–78 °C).
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Aminopyridine substrate | 2-amino-5-chloropyridine (1 eq) | Starting material for chlorinated derivatives |
| Chloroacetaldehyde | 1.2 eq (40% aqueous solution) | Provides aldehyde for ring closure |
| Base | Sodium bicarbonate or carbonate | Maintains pH, facilitates cyclization |
| Solvent | Ethanol, water, or mixture | Affects solubility and reaction rate |
| Temperature | 25–55 °C | Mild heating to promote reaction |
| Reaction time | 2–24 hours | Depends on temperature and base choice |
| Work-up | Ethyl acetate extraction, drying | Standard organic extraction and purification |
| Purification | Recrystallization from EtOAc/hexane | Enhances purity and crystallinity |
Example Experimental Data
| Entry | Base Used | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | 5 | 55 | 72.0 | 76.5–78.0 | Off-white crystals obtained |
| 2 | Sodium carbonate | 10 | 55 | 67.8 | 76.3–78.2 | Light brown crystals obtained |
These data are adapted from a closely related synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives, which share similar synthetic routes and conditions with the chloro-substituted analogs.
Analytical Characterization and Research Outcomes
Structural Confirmation
- Nuclear Magnetic Resonance (NMR): Typical ^1H NMR spectra show characteristic singlets and multiplets corresponding to the imidazo and pyridine ring protons. For example, signals at δ 8.19 (s, 1H), 7.65 (s, 1H), and multiplets between δ 7.2–7.3 ppm confirm the aromatic environment.
- Melting Point: Consistent melting points around 76–78 °C indicate purity and correct structural formation.
- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and elemental composition consistent with the formula C9H7ClN2O2.
Purity and Yield
- High purity is achieved by recrystallization from ethyl acetate/hexane mixtures.
- Yields typically range between 68% and 72% under optimized conditions.
- The reaction conditions are mild, energy-efficient, and reproducible, suitable for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 6-position undergoes nucleophilic substitution under various conditions:
These reactions proceed via an aromatic nucleophilic substitution mechanism, facilitated by the chlorine’s electron-withdrawing effect. The carboxylate ester group further enhances reactivity by stabilizing negative charges during the transition state.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
For example, in the synthesis of SYN419 (a PARG inhibitor), the imidazo[1,5-a]pyridine core was functionalized via Buchwald coupling with aryl halides, demonstrating scalability for pharmaceutical applications .
Cyclization and Ring-Forming Reactions
The compound’s synthesis often involves cyclization steps:
A two-step one-pot synthesis method using formamidine intermediates and cyclization agents like ethyl bromoacetate achieves moderate to high yields .
Reaction Challenges and Optimization
Key challenges include:
-
Regioselectivity : Substitution at the 6-position requires careful control of reaction conditions.
-
Scalability : Multi-step syntheses (e.g., 13-step routes for SYN419) necessitate process optimization for industrial production .
Optimization strategies include using elevated temperatures (65–85°C) and bases like Cs₂CO₃ to improve reaction efficiency .
Structural and Spectral Analysis
Reactions are monitored via:
-
NMR : Confirms substitution patterns and intermediate structures .
-
TLC/Column Chromatography : Tracks reaction progress and isolates products .
Comparison of Reaction Types
| Feature | Nucleophilic Substitution | Cross-Coupling | Cyclization |
|---|---|---|---|
| Reactivity | High (Cl as leaving group) | Moderate (Pd catalysts) | Moderate (base-assisted) |
| Yield | 50–80% | 60–90% | 40–70% |
| Functional Groups Added | Amines, thioethers | Aryl, boronic acid | Heterocyclic rings |
This compound’s reactivity profile underscores its utility in drug discovery, particularly for generating bioactive derivatives targeting enzymes like PARG and pathogens such as Mycobacterium tuberculosis.
Scientific Research Applications
It appears that there might be a misunderstanding in the query regarding the chemical name. The query asks for information on "Methyl 6-Chloroimidazo[1,5 -a]pyridine-3-carboxylate," but the provided search results largely discuss "Methyl 6-chloroimidazo[1,2 -a]pyridine-3-carboxylate." These are different compounds with distinct properties and applications. Therefore, the following response will focus on the information available for the compound "Methyl 6-chloroimidazo[1,2 -a]pyridine-3-carboxylate," as this is what the search results primarily address.
Pharmaceutical Research
- This compound is often utilized in pharmaceutical research due to its potential biological activities and applications in drug development.
- Anti-TB Activity Some imidazo[1,2-a]pyridine analogs exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Inhibitors of Mtb and M. bovis BCG Four hit compounds of the imidazo[1,2-a]pyridine class were identified as potent inhibitors of Mtb and M. bovis BCG by performing a high throughput screening (HTS) approach . The minimum inhibitory concentration (MIC), resulting in an 80% reduction in bacterial growth (MIC 80), was quite promising (0.03 to 5.0 μM) against the Mtb H37Rv strain .
- Anti-TB Activity A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating .
Synthetic Organic Chemistry
- The compound is versatile in synthetic organic chemistry .
- Synthesis typically involves multi-step organic synthesis techniques .
-
Common methods for synthesis include:
- Cyclization reactions
- Cross-coupling reactions
- Esterification
Other Applications
- Ligand Design Used in the design of ligands for metal catalysts, influencing catalytic activity.
- Material Science Can be incorporated into polymers and materials, modifying their properties.
- Agrochemicals Potential applications in the development of new agrochemicals.
Biological Activities
- Exhibits significant biological activity , particularly in medicinal chemistry.
-
May possess:
- Antimicrobial properties
- Anticancer potential
- Enzyme inhibition capabilities
Interaction Studies
- Interaction studies focus on its binding affinity and mechanism of action with biological targets .
-
Key aspects include:
- Protein-ligand interactions
- Receptor binding assays
- Enzyme inhibition studies
These studies are crucial for understanding how the compound functions at a molecular level and its potential therapeutic applications.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | Similar imidazo-pyridine structure | Chlorine position differs (8-position) |
| Methyl imidazo[1,2-a]pyridine-3-carboxylate | Lacks chlorine substituent | Potentially different biological activity |
| 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate | Bromine instead of chlorine | Different halogen may affect reactivity |
Mechanism of Action
The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues within the Imidazopyridine Family
Positional Isomers and Ring Fusion Variants
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (QM-8672):
- Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (QG-4688): Substituents: Chlorine at position 6, methyl ester at position 3. Purity: 98% (Combi-Blocks) .
Hydrogenated Derivatives
- Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate :
Pyrazolo[1,5-a]pyridine Carboxylates
- Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate :
Triazolo and Other Heterocyclic Derivatives
- Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Melting Point: 206°C Spectral Data: IR (C=O stretch at 1666 cm⁻¹), ¹H-NMR (δ 10.44 ppm for -OH) .
Biological Activity
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazo[1,5-a]pyridine class of compounds. Its chemical structure includes a chlorinated imidazole ring that contributes to its reactivity and biological activity. The presence of the chlorine atom enhances electrophilicity, which may play a role in its interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit antimicrobial properties against various bacterial and fungal strains. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has demonstrated submicromolar inhibitory activity against several cancer cell lines, including:
- HCC827 : Human non-small cell lung cancer
- A549 : Human lung carcinoma
- MCF-7 : Human breast cancer
The mechanism involves the inhibition of the PI3K/AKT signaling pathway, crucial for cell proliferation and survival. For instance, a derivative designated as 13k was reported to inhibit PI3Kα with an IC50 value of 1.94 nM, significantly reducing phosphorylation levels of downstream targets like AKT and mTOR .
Study 1: Anticancer Activity in HCC827 Cells
In a study evaluating various imidazo[1,5-a]pyridine derivatives, this compound exhibited potent antiproliferative effects on HCC827 cells. The treatment resulted in a dose-dependent decrease in cell viability assessed by MTT assays. The compound's ability to inhibit key signaling pathways underscores its potential as a therapeutic agent in oncology .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The compound displayed a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . This suggests its potential utility in treating resistant infections.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Effective | Submicromolar | PI3K/AKT pathway inhibition |
| Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate | Moderate | Moderate | Unknown |
| Methyl 5-Chloroimidazo[1,5-a]pyridine-6-carboxylate | Limited | Low | Unknown |
Q & A
Q. What are the established synthetic routes for Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the imidazo[1,5-a]pyridine core. For example, analogous compounds like ethyl pyrazolo[1,5-a]pyridine-3-carboxylate are synthesized via nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF) and cyclization under reflux . Chlorination at position 6 may employ POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the methyl ester derivative .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons in the imidazo-pyridine ring (δ 7.0–8.5 ppm). Chlorine substitution at position 6 deshields adjacent protons, causing distinct splitting patterns .
- HRMS : Exact mass should match the molecular formula C₁₀H₈ClN₂O₂ (calculated [M+H]⁺: 227.02).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~740 cm⁻¹ (C-Cl stretch) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Stability tests indicate degradation under prolonged exposure to light or moisture. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the imidazo[1,5-a]pyridine core be addressed?
- Methodological Answer : Regioselective substitution at position 6 requires careful choice of directing groups. For example, introducing a nitro group at position 5 (via nitration) can direct electrophilic chlorination to position 6. Computational modeling (DFT) of electron density maps aids in predicting reactive sites .
Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during nucleophilic substitution on this compound?
- Methodological Answer :
Q. How does the electronic effect of the chloro substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The chloro group at position 6 acts as a poor leaving group but enhances electrophilicity at adjacent positions. Palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) requires optimized ligands (XPhos) and elevated temperatures (80–100°C) to activate the C-Cl bond .
Q. What in vitro or in vivo models are suitable for studying the biological activity of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C or ³H and quantify accumulation in cancer cell lines (e.g., HeLa) .
- In Vivo PK/PD : Administer derivatives to rodent models and analyze plasma half-life via LC-MS/MS .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported synthetic yields for analogous compounds (e.g., ethyl vs. methyl esters)?
- Methodological Answer : Yield variations often arise from differences in workup procedures or solvent purity. For example, ethyl esters may exhibit higher crystallinity, facilitating isolation, while methyl esters require rigorous drying to prevent ester hydrolysis. Cross-referencing protocols from and can identify optimal conditions.
Q. What computational tools predict the metabolic stability of this compound derivatives?
- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME models cytochrome P450 interactions and identifies metabolic soft spots (e.g., ester cleavage). Validate predictions with in vitro microsomal assays .
Applications in Advanced Research
Q. How can this compound serve as a precursor for PROTAC (PROteolysis-Targeting Chimera) development?
- Methodological Answer :
The chloro group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the ester can be hydrolyzed to a carboxylic acid for linking to target protein binders. Optimize linker length/spacing using SPR (surface plasmon resonance) to enhance ternary complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
